

propoxyphene hydrochloride chemical structure and properties

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Compound Name: Propoxyphene hydrochloride

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Propoxyphene Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphene hydrochloride is a synthetic opioid analgesic that has been prescribed for the relief of mild to moderate pain. Structurally related to methadone, its pharmacological activity is primarily attributed to the dextrorotatory isomer, dextropropoxyphene. This document provides an in-depth technical overview of **propoxyphene hydrochloride**, encompassing its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.

Chemical Structure and Properties

Propoxyphene hydrochloride, chemically known as [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride, is a white crystalline powder.^[1] It is odorless and has a bitter taste.^[2] The molecule possesses two chiral centers, leading to four stereoisomers. The analgesic effects are associated with the α -d-stereoisomer, dextropropoxyphene, while the levo-isomer exhibits antitussive properties.^[3]

Figure 1: Chemical Structure of Propoxyphene Hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of **propoxyphene hydrochloride** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₀ ClNO ₂	[1]
Molecular Weight	375.9 g/mol	[1][3]
Melting Point	163-168.5 °C	[2][4]
Solubility	Freely soluble in water and alcohol; soluble in chloroform and acetone; practically insoluble in benzene and ether.	[2][5][6]
pKa (basic)	9.06	[2]
Appearance	White crystalline powder	[2]
Specific Optical Rotation	+52° to +57° (10 mg/mL in water)	[4]

Experimental Protocols

Synthesis of Propoxyphene Hydrochloride

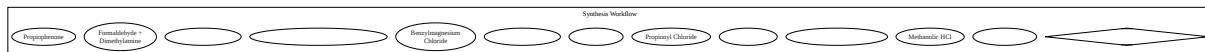
A common synthetic route to propoxyphene involves a multi-step process, which is outlined below.[3][7]

Step 1: Mannich Reaction Propiophenone undergoes a Mannich reaction with formaldehyde and dimethylamine to yield the corresponding aminoketone, beta-dimethylaminobutyrophenone.[7]

Step 2: Grignard Reaction The aminoketone is then reacted with a Grignard reagent, such as benzylmagnesium chloride, to produce the tertiary amino alcohol, 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene).[3][7]

Step 3: Esterification The resulting amino alcohol is esterified using propionyl chloride in a suitable solvent like dichloromethane. The addition of a small amount of thionyl chloride can improve the yield and simplify purification.[8]

Step 4: Salt Formation The free base is then converted to the hydrochloride salt by dissolving it in a suitable solvent, such as ethyl acetate, and treating it with methanolic hydrogen chloride.[9] The **propoxyphene hydrochloride** then precipitates from the solution.[9]



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Figure 2: Synthesis Workflow for **Propoxyphene Hydrochloride**

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A gradient HPLC assay can be utilized for the simultaneous determination of propoxyphene and its related substances.[10]

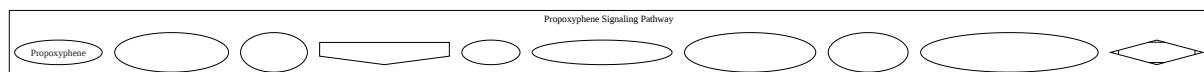
- Mobile Phase: A filtered and degassed mixture of methanol and a buffer solution (e.g., 0.1 M monobasic ammonium phosphate, pH 6.3) in a 67:33 ratio.[11]
- Column: A 3.9-mm × 30-cm column containing L1 packing.[11]
- Detector: UV detector set at 254 nm.[11] For combinations with other drugs like acetaminophen, wavelength switching may be employed.[10]
- Flow Rate: Approximately 1.5 mL per minute.[11]
- Standard Preparation: A solution of USP **Propoxyphene Hydrochloride** RS in the mobile phase at a known concentration (e.g., 5.0 mg/mL).[11]

- Assay Preparation: A solution of the **propoxyphene hydrochloride** sample in the mobile phase at a known concentration.[11]
- Procedure: Equal volumes (e.g., 50 μ L) of the standard and assay preparations are separately injected into the chromatograph, and the peak responses are recorded.[11]

Mechanism of Action and Signaling Pathway

Propoxyphene is a weak opioid agonist with its primary effects mediated through the mu (μ)-opioid receptor.[3][12] The binding of propoxyphene to the μ -opioid receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[12][13]

This interaction stimulates the exchange of guanosine triphosphate (GTP) for guanosine diphosphate (GDP) on the G-protein complex.[12] The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13] This reduction in cAMP modulates downstream effectors, including ion channels.[12] Specifically, it leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[12] The resulting hyperpolarization of the neuronal membrane and reduced neuronal excitability leads to a decrease in the perception of pain.[12]



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Figure 3: Signaling Pathway of Propoxyphene

Metabolism

Propoxyphene is primarily metabolized in the liver via N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, norpropoxyphene.[3][14]

Norpropoxyphene also possesses pharmacological activity and a longer half-life than the parent compound.[\[3\]](#)

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of **propoxyphene hydrochloride**. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that due to safety concerns, particularly cardiotoxicity, propoxyphene has been withdrawn from the market in several countries.[\[15\]](#)

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